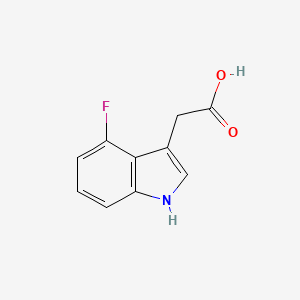

2-(4-fluoro-1H-indol-3-yl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQZALKPPLUCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431039 | |

| Record name | (4-Fluoro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89434-03-7 | |

| Record name | (4-Fluoro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluoro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Fluoroindole-3-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The introduction of a fluorine atom onto the indole ring of indole-3-acetic acid (IAA) creates a molecule with significantly altered and often enhanced biological and chemical properties. This guide provides a comprehensive technical overview of 4-fluoroindole-3-acetic acid (4-F-IAA), a compound of increasing interest in pharmaceutical and agricultural research. We will delve into its core chemical characteristics, synthesis, and reactivity, providing field-proven insights to inform experimental design and application. This document is structured to serve as a practical reference for scientists actively engaged in drug discovery and development.

Core Molecular Profile

4-Fluoroindole-3-acetic acid is a synthetic auxin, a derivative of the natural plant hormone indole-3-acetic acid. The strategic placement of a fluorine atom at the 4-position of the indole nucleus imparts unique electronic properties that distinguish it from its non-fluorinated parent compound and other halogenated analogs.

Table 1: Key Physicochemical Properties of 4-Fluoroindole-3-Acetic Acid

| Property | Value | Source(s) |

| IUPAC Name | (4-Fluoro-1H-indol-3-yl)acetic acid | [1][] |

| Synonyms | 4-Fluoro-3-indoleacetic acid | [1][3] |

| CAS Number | 89434-03-7 | [1][][3] |

| Molecular Formula | C₁₀H₈FNO₂ | [1][3] |

| Molecular Weight | 193.18 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing effect through the sigma bond network (inductive effect). This electronic perturbation influences the reactivity of the indole ring and the acidity of the carboxylic acid group, which in turn can affect its biological activity and metabolic stability.

Synthesis and Molecular Architecture

The synthesis of 4-fluoroindole-3-acetic acid can be achieved through various established synthetic routes for indole derivatives. A common and effective strategy is the Fischer indole synthesis . This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

Generalized Fischer Indole Synthesis Workflow

The causality behind this experimental choice lies in its versatility and the commercial availability of starting materials. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[][]-sigmatropic rearrangement, followed by aromatization to form the indole ring.

Sources

An In-depth Technical Guide to (4-Fluoro-1H-indol-3-yl)acetic acid (CAS No. 89434-03-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. The unique physicochemical properties of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Within the privileged scaffold of indole alkaloids, fluorination has unlocked new avenues for therapeutic intervention. This guide provides a comprehensive technical overview of (4-Fluoro-1H-indol-3-yl)acetic acid, a key building block in the synthesis of novel drug candidates, particularly in the realms of neuropharmacology and oncology. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative that explains the rationale behind synthetic choices and analytical methods, empowering researchers to leverage this versatile compound in their own discovery programs.

Physicochemical Properties and Data Summary

(4-Fluoro-1H-indol-3-yl)acetic acid, also known as 4-Fluoro-3-indoleacetic acid, is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution. The fluorine substitution at the 4-position of the indole ring imparts distinct electronic properties without significantly altering the overall topology of the indoleacetic acid pharmacophore, making it an intriguing subject for structure-activity relationship (SAR) studies.

| Property | Value | Source |

| CAS Number | 89434-03-7 | [1][2][] |

| Molecular Formula | C₁₀H₈FNO₂ | [1][2] |

| Molecular Weight | 193.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| MDL Number | MFCD04972068 | [1] |

| PubChem ID | 9813012 | [1] |

Strategic Synthesis of (4-Fluoro-1H-indol-3-yl)acetic acid

The synthesis of substituted indole-3-acetic acids is a well-trodden path in organic chemistry, with several named reactions offering viable routes. For (4-Fluoro-1H-indol-3-yl)acetic acid, the Fischer indole synthesis stands out as a robust and adaptable method. This reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of a (substituted) phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

The choice of the Fischer indole synthesis is underpinned by the commercial availability of the necessary starting materials and the reaction's tolerance for a variety of functional groups. The key steps involve the formation of the hydrazone, followed by a[4][4]-sigmatropic rearrangement to form a di-imine intermediate, which then undergoes cyclization and aromatization to yield the indole core.

An alternative, though often complementary, approach is the Japp-Klingemann reaction . This reaction is particularly useful for synthesizing the hydrazone precursor required for the Fischer indole synthesis, starting from a β-keto-acid or β-keto-ester and an aryl diazonium salt.

Below is a proposed synthetic workflow for (4-Fluoro-1H-indol-3-yl)acetic acid, leveraging the principles of the Fischer indole synthesis.

Caption: Proposed synthetic workflow for (4-Fluoro-1H-indol-3-yl)acetic acid.

Detailed Experimental Protocol (Adapted from established procedures for Indole-3-acetic acid synthesis)

This protocol is an adapted procedure based on the well-established synthesis of indole-3-acetic acid and its derivatives.[4][5] Researchers should perform their own optimization and safety assessments.

Step 1: Synthesis of 4-Fluorophenylhydrazone of Levulinic Acid

-

To a stirred solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add levulinic acid (1.05 eq).

-

The reaction mixture is heated to reflux for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the 4-fluorophenylhydrazone of levulinic acid.

Step 2: Cyclization to (4-Fluoro-1H-indol-3-yl)acetic acid

-

The 4-fluorophenylhydrazone of levulinic acid (1.0 eq) is added portion-wise to a pre-heated acidic catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at a temperature typically ranging from 80-120 °C. Caution: This step is highly exothermic and should be performed with appropriate safety measures.

-

The reaction mixture is stirred at this temperature for 1-3 hours, with progress monitored by TLC.

-

After completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed thoroughly with water to remove residual acid, and then dried.

-

The crude (4-Fluoro-1H-indol-3-yl)acetic acid is then purified by recrystallization from a suitable solvent (e.g., aqueous ethanol or acetone/hexane) to afford the final product as a crystalline solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene protons of the acetic acid side chain, and the carboxylic acid proton. The protons on the fluorinated benzene ring will exhibit splitting patterns influenced by the fluorine atom (H-F coupling). The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large C-F coupling constant. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretch for the carboxylic acid group (typically in the range of 2500-3300 cm⁻¹).

-

A C=O stretch for the carbonyl group of the carboxylic acid (around 1700-1725 cm⁻¹).

-

An N-H stretch for the indole amine (around 3300-3500 cm⁻¹).

-

C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₈FNO₂. Fragmentation patterns can also provide structural information, such as the loss of the carboxylic acid group.

Applications in Drug Discovery and Medicinal Chemistry

(4-Fluoro-1H-indol-3-yl)acetic acid is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The 4-fluoro substitution can enhance the pharmacological properties of the parent compound, a strategy that has been successfully employed in the development of numerous approved drugs.

Rationale for 4-Fluoro Substitution

The introduction of a fluorine atom at the 4-position of the indole ring can lead to several advantageous modifications of a drug candidate's profile:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of the indole N-H and the carboxylic acid proton, which can influence the compound's binding to target proteins and its pharmacokinetic properties.

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially leading to increased potency.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.

Therapeutic Areas of Interest

Derivatives of (4-Fluoro-1H-indol-3-yl)acetic acid are being explored in several therapeutic areas:

-

Neuropharmacology: The structural similarity of the indole nucleus to neurotransmitters like serotonin makes it a privileged scaffold for targeting receptors and enzymes in the central nervous system.[1]

-

Oncology: Indole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the modulation of signaling pathways involved in cell proliferation and apoptosis.[1]

-

Anti-inflammatory Agents: The indole-3-acetic acid moiety is a known pharmacophore in certain non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Synthetic utility of (4-Fluoro-1H-indol-3-yl)acetic acid in generating diverse drug candidates.

Conclusion and Future Perspectives

(4-Fluoro-1H-indol-3-yl)acetic acid is a strategically important building block for medicinal chemists and drug discovery scientists. Its synthesis is achievable through well-established methodologies, and the presence of the 4-fluoro substituent offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. As our understanding of the role of fluorine in drug design continues to evolve, we can anticipate that this and other fluorinated indole derivatives will play an increasingly significant role in the development of the next generation of therapeutics. Further research into novel synthetic routes and the exploration of its utility in a broader range of therapeutic targets are warranted and expected to yield exciting new discoveries.

References

- Johnson, H. E., & Crosby, D. G. (1966). Indole-3-acetic Acid. Organic Syntheses, 46, 55. doi:10.15227/orgsyn.046.0055

- Li, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 949382. doi:10.3389/fpls.2022.949382

Sources

A Technical Guide to the Biological Activity of 4-Fluoroindole-3-Acetic Acid: Current Knowledge and Future Vistas

Introduction: The Strategic Value of Fluorination in the Indole-3-Acetic Acid Scaffold

Indole-3-acetic acid (IAA) is one of the most fundamental signaling molecules in the biological world, best known as the primary auxin in plants, where it governs nearly all aspects of growth and development.[1] The indole scaffold itself is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals. The strategic introduction of fluorine atoms onto this scaffold, creating derivatives like 4-fluoroindole-3-acetic acid (4-F-IAA), represents a powerful approach in chemical biology and drug discovery.[2] Fluorination can dramatically alter a molecule's physicochemical properties—such as lipophilicity, metabolic stability, and binding affinity—leading to modulated or entirely novel biological activities.[2]

This technical guide provides a comprehensive analysis of the known and potential biological activities of 4-fluoroindole-3-acetic acid. While 4-F-IAA is widely utilized as a synthetic building block in pharmaceutical and agricultural research,[3] much of its specific bioactivity profile is inferred from closely related fluorinated and halogenated analogs. This document will therefore synthesize direct evidence with data from these analogs to provide a holistic view for researchers, scientists, and drug development professionals. We will delve into its role as an auxin, its potential as a targeted anti-cancer prodrug, and its unexplored anti-inflammatory capabilities, supported by detailed mechanistic pathways and actionable experimental protocols.

Part 1: Phytohormonal Activity - A Modulator of Plant Growth

The most established role for the IAA scaffold is in plant biology. Halogenation at the 4-position of the indole ring is a known strategy for creating potent synthetic auxins. While quantitative data for 4-F-IAA is not extensively published, the activities of its analogs provide a strong predictive framework for its function.

For instance, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA), a closely related fluorinated analog, demonstrates potent auxin activity.[4][5] In studies with black gram cuttings, it was found to be significantly more effective at promoting root formation than the widely used indole-3-butyric acid (IBA).[4] Conversely, other substitutions can lead to varied effects; 4-CF3-IAA showed weaker activity in hypocotyl growth inhibition assays compared to 4-chloroindole-3-acetic acid (4-Cl-IAA).[4] This highlights the principle that the specific halogen and its position are critical determinants of biological effect, influencing how the molecule interacts with the auxin signaling pathway.

Mechanism of Action: The Canonical Auxin Signaling Pathway

In plants, auxins like IAA and its analogs are perceived by the TIR1/AFB family of F-box protein receptors.[2] The binding of an auxin molecule to this receptor complex promotes the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors. The removal of these repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, initiating a cascade of gene expression that drives cell elongation, division, and differentiation.[2] Fluorinated derivatives like 4-F-IAA are hypothesized to interact with this pathway, either mimicking or antagonizing the action of natural IAA.

Comparative Auxin Activity of 4-Substituted IAA Analogs

| Compound | Bioassay | Organism | Concentration | Observed Effect | Reference |

| 4-CF3-IAA | Root Formation | Black Gram Cuttings | 1x10⁻⁴ M | 1.5x higher activity than IBA | [4][5] |

| 4-CF3-IAA | Hypocotyl Growth | Chinese Cabbage | - | Weaker inhibition than 4-CH3-IAA and 4-Cl-IAA | [4] |

| 4-Cl-IAA | Plant Senescence | Various | Not specified | Functions as a natural "death hormone" | [6] |

Part 2: Potential in Targeted Cancer Therapy - A Prodrug Approach

A highly promising area of research for fluorinated IAA derivatives is in oncology, specifically in enzyme-prodrug therapy.[2] While there is no direct published evidence for 4-F-IAA, its isomer, 5-fluoroindole-3-acetic acid (5-F-IAA) , is a well-characterized prodrug that becomes potently cytotoxic upon activation by the plant enzyme horseradish peroxidase (HRP).[7][8]

Mechanism of Action: HRP-Mediated Oxidative Activation

The therapeutic concept involves targeting cancer cells with the HRP enzyme, either through antibody-directed (ADEPT) or gene-directed (GDEPT) approaches. The non-toxic 5-F-IAA prodrug is then administered systemically. At the tumor site, HRP oxidizes 5-F-IAA, generating a radical cation that rapidly decarboxylates.[7][9] This process yields highly reactive and cytotoxic species, such as 3-methylene-2-oxindole, which can form adducts with essential biological nucleophiles like glutathione and DNA, ultimately inducing cell death.[7][8]

This HRP-activated system is remarkably potent. Studies have shown that the 5-F-IAA/HRP combination can achieve 90-99% cell kill in human MCF7 breast and HT29 colon tumor cell lines with an exposure of approximately 20 mM·min.[7] Given its structural similarity, 4-F-IAA is an excellent candidate for evaluation within this therapeutic paradigm.

Part 3: Unexplored Potential in Inflammation and Neurological Disorders

Anti-Inflammatory and Antioxidant Activity

The parent IAA molecule has demonstrated significant anti-inflammatory and antioxidant properties. In macrophage cell lines, IAA can mitigate the inflammatory response induced by lipopolysaccharides (LPS) by inhibiting the nuclear translocation of NF-κB p65, a key transcription factor in the inflammatory cascade.[10] This leads to reduced expression of pro-inflammatory cytokines like IL-1β and IL-6.[10][11] Furthermore, IAA can up-regulate the expression of heme oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme, while also directly scavenging free radicals.[10] Given that fluorine substitution often enhances the therapeutic efficacy of bioactive molecules, 4-F-IAA presents a compelling, yet unexplored, candidate for development as an anti-inflammatory agent.

Role as a Scaffold in Neuropharmacology

4-F-IAA is frequently used as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3][12] This is due to the indole structure's resemblance to neurotransmitters like serotonin. While direct pharmacological data on 4-F-IAA is lacking, the broader family of indole-based compounds is known to interact with CNS targets. For instance, IAA itself has been investigated as a potential therapeutic target in Alzheimer's disease and has been linked to cognitive function.[13][14] The introduction of fluorine could modulate blood-brain barrier permeability and metabolic stability, making 4-F-IAA and its derivatives valuable tools for neuropharmacological research.

Part 4: Experimental Methodologies

Protocol 1: In Vitro Cytotoxicity Assay via HRP Activation

This protocol is designed to assess the potential of 4-F-IAA as an HRP-activated prodrug.

-

Cell Culture: Plate human cancer cells (e.g., MCF-7 breast cancer or HT-29 colon cancer) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours in a 37°C, 5% CO₂ incubator.

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of 4-F-IAA in DMSO.

-

Prepare a 1 mg/mL (or appropriate unit/mL) stock solution of Horseradish Peroxidase (HRP) in sterile PBS.

-

Further dilute the 4-F-IAA stock in complete cell culture medium to create a range of working concentrations (e.g., 1 µM to 1 mM).

-

-

Treatment:

-

Create treatment groups: Medium only (negative control), 4-F-IAA only (at various concentrations), HRP only, and 4-F-IAA + HRP.

-

Remove the old medium from the cells and add 100 µL of the respective treatment media to each well. For the combination group, add HRP to the 4-F-IAA-containing medium immediately before adding it to the cells.

-

-

Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the 4-F-IAA concentration for the combination group to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth). The causality is validated by the lack of toxicity in the "4-F-IAA only" and "HRP only" control groups, proving the cytotoxic effect is dependent on the enzymatic activation.

Protocol 2: Plant Root Formation Bioassay

This protocol assesses the auxin-like activity of 4-F-IAA.

-

Plant Material: Obtain uniform cuttings from a suitable plant species (e.g., black gram, mung bean, or coleus). Cuttings should be approximately 10-15 cm long with several nodes and leaves removed from the basal portion.

-

Treatment Solution Preparation:

-

Prepare a 10 mM stock solution of 4-F-IAA in ethanol.

-

Create a series of dilutions in distilled water to achieve final concentrations ranging from 1 µM to 100 µM. Include a positive control (e.g., 10 µM Indole-3-butyric acid, IBA) and a negative control (water with the same percentage of ethanol as the treatment groups).

-

-

Treatment Application:

-

Bundle 5-10 cuttings together.

-

Place the basal 2-3 cm of the cuttings into the treatment solutions for a defined period (e.g., 24 hours). This is the "quick dip" method.

-

-

Culturing:

-

After treatment, transfer the cuttings to a hydroponic solution or a solid rooting medium like vermiculite or sand.

-

Maintain the cuttings in a controlled environment with appropriate light, temperature, and humidity for 14-21 days.

-

-

Data Collection:

-

After the incubation period, carefully remove the cuttings and wash the roots.

-

Count the number of adventitious roots per cutting.

-

Measure the length of the longest root or the average root length.

-

-

Data Analysis: Compare the mean number and length of roots from the 4-F-IAA treated groups to both the negative and positive controls using appropriate statistical tests (e.g., ANOVA). This self-validating system confirms auxin activity if a dose-dependent increase in rooting is observed compared to the negative control.

Conclusion and Future Perspectives

4-Fluoroindole-3-acetic acid stands at an intriguing intersection of agricultural chemistry, oncology, and neuropharmacology. While its primary current role is as a versatile synthetic intermediate, the compelling biological activities of its structural relatives strongly suggest a broader potential. The evidence from 5-F-IAA points toward a clear and actionable path for investigating 4-F-IAA in HRP-mediated targeted cancer therapy. Similarly, the known anti-inflammatory mechanisms of the parent IAA scaffold provide a strong rationale for exploring 4-F-IAA in models of inflammation.

Future research should focus on direct, quantitative assessments of 4-F-IAA in these systems. Key priorities include:

-

Head-to-head comparison of 4-F-IAA, 5-F-IAA, and other isomers in HRP-mediated cytotoxicity assays to establish structure-activity relationships.

-

Investigation of its effects on the NF-κB and HO-1 pathways in immune cells.

-

Screening against a panel of CNS receptors to deorphan its potential role in neuropharmacology.

By systematically exploring these avenues, the scientific community can unlock the full potential of this valuable fluorinated molecule, moving it from a building block on the shelf to a potent tool in the laboratory and, potentially, the clinic.

References

-

Katayama, M., Masui, Y., Kageyama, E., Kawabata, Y., & Kanayama, K. (2008). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. Bioscience, Biotechnology, and Biochemistry, 72(8), 2210-2216. Available from: [Link]

-

Semantic Scholar. Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. Available from: [Link]

-

Folkes, L. K., Candeias, L. P., & Wardman, P. (2002). 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. Biochemical Pharmacology, 63(2), 277-284. Available from: [Link]

-

Al-Taie, K. T. A., & Al-Waheeb, A. S. A. (2024). The Role of Auxins in Interactive Relationships between Plants and Pathogens. International Journal of Plant & Soil Science, 36(5), 265-275. Available from: [Link]

-

ResearchGate. 5-Fluoroindole-3-acetic acid: A prodrug activated by a peroxidase with potential for use in targeted cancer therapy | Request PDF. Available from: [Link]

-

Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 55. Available from: [Link]

-

Greco, O., Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy. Biochemical Society Transactions, 29(Pt 2), 375-379. Available from: [Link]

-

Tivendale, N. D., Davidson, S. E., Quittenden, L. J., et al. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant Physiology, 159(3), 1055-1063. Available from: [Link]

-

Chang, J. F., Hsieh, Y. C., Chen, C. S., et al. (2019). Indole-3 acetic acid increased risk of impaired cognitive function in patients receiving hemodialysis. Neurotoxicology, 73, 85-91. Available from: [Link]

-

Han, S., Kim, K., Kim, Y. B., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579. Available from: [Link]

-

Han, S., Kim, K., Kim, Y. B., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. Available from: [Link]

-

ResearchGate. (PDF) Enzyme inhibition by fluoro compounds. Available from: [Link]

-

Diva-portal.org. Synthesis of 5-Fluoroindole-5-13C. Available from: [Link]

-

Wang, T., Liu, Y., Zhang, Y., et al. (2023). Microbiota-indole 3-propionic acid-brain axis mediates abnormal synaptic pruning of hippocampal microglia and susceptibility to ASD in IUGR offspring. Microbiome, 11(1), 245. Available from: [Link]

-

Li, J. (2024). Indole-3-acetic acid, a potential therapeutic target in Alzheimer's disease. Science Bulletin, 69(2), 146-147. Available from: [Link]

-

Spivey, A. (2009). NEUROLOGIC HEALTH: Acrolein and Neuro Disorders. Environmental Health Perspectives, 117(1), A23. Available from: [Link]

Sources

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin | Semantic Scholar [semanticscholar.org]

- 6. Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Indole-3 acetic acid increased risk of impaired cognitive function in patients receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-3-acetic acid, a potential therapeutic target in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of Fluorinated Indole Auxins: A Technical Guide to Synthesis, Bioactivity, and Mechanism

Abstract

The strategic incorporation of fluorine into the indole-3-acetic acid (IAA) scaffold has given rise to a potent class of synthetic auxins with profound implications for plant biology, agriculture, and drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of fluorinated indole auxins. We delve into the causal relationships behind experimental designs, offering detailed, field-proven protocols for the synthesis and bioassays of these compounds. The narrative is grounded in authoritative scientific literature, with a focus on structure-activity relationships and the underlying molecular mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and harness the unique properties of these powerful synthetic hormones.

Introduction: The Rationale for Fluorinating a Classic Phytohormone

Indole-3-acetic acid (IAA) is the principal native auxin in most plants, a master regulator of nearly every aspect of their growth and development, from cell elongation and division to root formation and fruit development.[1][2] However, the in vivo application of IAA is often hampered by its susceptibility to enzymatic degradation. This led researchers to explore synthetic analogs with enhanced stability and, potentially, novel activities.

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[3][4] The carbon-fluorine bond is exceptionally strong, rendering it resistant to enzymatic cleavage. This principle has been successfully applied to the indole auxin framework, leading to the development of fluorinated IAA derivatives with remarkable biological properties.[3][5] These synthetic auxins have not only proven to be valuable research tools for dissecting auxin signaling but also hold promise for applications in agriculture and even as potential therapeutic agents.[5][6]

This guide will focus on two main classes of fluorinated indole auxins: those with fluorine substituents on the indole ring and those with fluorinated side chains. We will explore their synthesis, compare their biological activities, and discuss their mechanism of action within the context of the canonical auxin signaling pathway.

Synthesis of Fluorinated Indole Auxins: A Step-by-Step Approach

The synthesis of fluorinated indole auxins typically involves the preparation of a fluorinated indole precursor followed by the introduction of the acetic acid side chain at the C3 position. The specific synthetic route can vary depending on the desired position of the fluorine substituent.

Synthesis of 4-(Trifluoromethyl)indole-3-acetic Acid (4-CF3-IAA)

A notable example of a ring-substituted fluorinated auxin is 4-(trifluoromethyl)indole-3-acetic acid (4-CF3-IAA). Its synthesis, as described by Katayama et al., provides a clear illustration of the chemical strategies employed.[7][8][9]

Experimental Protocol: Synthesis of 4-CF3-IAA [5][7][8]

-

Step 1: Synthesis of 4-(Trifluoromethyl)indole. The starting material for this synthesis is 2-methyl-3-nitrobenzotrifluoride. The synthesis of the indole ring is achieved through a multi-step process that is not detailed in the provided search results but typically involves reduction of the nitro group and cyclization.

-

Step 2: Introduction of the Acetonitrile Group. 4-(Trifluoromethyl)indole is reacted with a suitable electrophile, such as chloroacetonitrile, in the presence of a base to introduce the acetonitrile group at the 3-position of the indole ring, yielding 4-(trifluoromethyl)indole-3-acetonitrile.[5]

-

Step 3: Hydrolysis to the Carboxylic Acid. The nitrile group of 4-(trifluoromethyl)indole-3-acetonitrile is then hydrolyzed to the corresponding carboxylic acid to yield the final product, 4-CF3-IAA. This can be accomplished through either acidic or basic hydrolysis.[5]

-

Acid Hydrolysis: The nitrile is refluxed in a mixture of a strong acid (e.g., sulfuric or hydrochloric acid) and water.[5]

-

Alkaline Hydrolysis: The nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Diagram of the Synthetic Workflow for 4-CF3-IAA

Caption: Synthetic scheme for 4-(Trifluoromethyl)indole-3-acetic Acid.

Synthesis of Side-Chain Fluorinated Indole Auxins

Introducing a trifluoromethyl group to the side chain of IAA has also been explored to enhance stability against enzymatic oxidation.[10] A general approach for the synthesis of α-trifluoromethylated indoleacetic acid (CF3-IAA) is outlined below.[10][11]

Experimental Protocol: Synthesis of CF3-IAA [10]

-

Step 1: Reaction of Indolylmagnesium Bromide with Ethyl Trifluoropyruvate. Indole is first converted to its Grignard reagent, indolylmagnesium bromide. This is then reacted with ethyl trifluoropyruvate in an appropriate solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to form the corresponding α-hydroxy ester.

-

Step 2: Mesylation of the Hydroxyl Group. The hydroxyl group of the resulting ester is then activated by converting it into a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride.

-

Step 3: Reduction. The mesylate is subsequently reduced to remove the hydroxyl group, yielding the trifluoroethyl ester. Palladium on carbon is often used as a catalyst for this reduction.

-

Step 4: Hydrolysis. Finally, the ester is hydrolyzed under acidic conditions to afford the target molecule, CF3-IAA.

Diagram of the Synthetic Workflow for CF3-IAA

Caption: Synthetic scheme for α-(Trifluoromethyl)indole-3-acetic Acid.

Biological Activity of Fluorinated Indole Auxins: A Comparative Analysis

The biological activity of fluorinated auxins is highly dependent on the position and nature of the fluorine substitution. Bioassays are crucial for quantifying and comparing their effects on various aspects of plant growth and development.

Bioassays for Auxin Activity

Several standard bioassays are employed to determine the auxin-like activity of synthetic compounds:

-

Chinese Cabbage Hypocotyl Growth Inhibition Assay: This assay measures the inhibition of hypocotyl elongation in etiolated seedlings, a classic response to auxins at high concentrations.[7][8]

-

Black Gram Hypocotyl Swelling and Lateral Root Formation Assay: This assay assesses the ability of a compound to induce swelling of the hypocotyl and the formation of lateral roots in intact seedlings, both characteristic auxin responses.[7][8]

-

Black Gram Cutting Root Formation Assay: This is a direct measure of the root-promoting activity of a compound on cuttings, a commercially important application of auxins.[5][7][8]

-

Callus Proliferation Assay: This assay evaluates the ability of a compound to stimulate cell division and growth in undifferentiated plant cells (callus) in tissue culture.[10][12]

Structure-Activity Relationships

The data from these bioassays reveal interesting structure-activity relationships:

-

4-CF3-IAA: This compound exhibits exceptionally strong root formation-promoting activity. In black gram cuttings, it was found to be 1.5 times more effective than indole-3-butyric acid (IBA) at a concentration of 1x10⁻⁴ M.[5][7][8] However, its activity in the Chinese cabbage hypocotyl growth inhibition and black gram hypocotyl swelling assays was weaker than that of 4-chloroindole-3-acetic acid (4-Cl-IAA) and 4-methylindole-3-acetic acid (4-CH3-IAA).[7][8][13] This suggests that the trifluoromethyl group at the 4-position specifically enhances adventitious root formation.

-

Side-Chain Fluorinated Auxins (e.g., CF3-IAA): These analogs, such as CF3-IAA and 4-Cl-CF3-IAA, showed comparable effects to the parent compound, IAA, in black gram experiments.[10][12] Interestingly, at low concentrations, these compounds induced hypocotyl and root elongation in lettuce, a response not typically seen with their parent compounds.[10][12] In callus cultures, CF3-IAA and 4-Cl-CF3-IAA effectively promoted proliferation.[10][12]

Table 1: Comparative Biological Activities of Fluorinated Indole Auxins

| Compound | Bioassay | Organism | Concentration | Observed Effect | Reference(s) |

| 4-CF3-IAA | Root Formation | Black Gram Cuttings | 1x10⁻⁴ M | 1.5x higher activity than IBA | [5][8] |

| 4-CF3-IAA | Hypocotyl Growth | Chinese Cabbage | - | Weaker inhibition than 4-CH3-IAA and 4-Cl-IAA | |

| 4-CF3-IAA | Hypocotyl Swelling & Lateral Root Formation | Black Gram | - | Weaker activity than 4-CH3-IAA and 4-Cl-IAA | [7][13] |

| CF3-IAA | General Auxin Effects | Black Gram | - | Comparable effects to IAA | [12] |

| CF3-IAA | Callus Proliferation | - | - | Promoted callus growth | [10][12] |

| 4-Cl-CF3-IAA | General Auxin Effects | Black Gram | - | Comparable effects to IAA | [10][12] |

| 4-Cl-CF3-IAA | Callus Proliferation | - | - | Promoted callus growth | [10][12] |

Mechanism of Action: Interfacing with the Canonical Auxin Signaling Pathway

Fluorinated auxins exert their biological effects by interacting with the core components of the auxin signaling pathway.[5] This pathway is a sophisticated system that allows for rapid transcriptional responses to changes in auxin concentration.[14]

The key players in this pathway are:

-

TIR1/AFB F-box proteins: These are the auxin receptors.[5][14]

-

Aux/IAA proteins: These are transcriptional repressors.[5][14]

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes.[5][14]

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their activity and preventing the transcription of auxin-responsive genes.[14] When auxin is present, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[14] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes, which in turn mediate the various physiological responses to the hormone.[5][14]

Fluorinated auxins are thought to mimic the action of natural IAA by binding to the TIR1/AFB receptors and initiating the degradation of Aux/IAA repressors.[5] The enhanced stability and altered electronic properties of fluorinated auxins may influence their binding affinity to the receptor complex and their overall efficacy in activating the signaling cascade.

Diagram of the Canonical Auxin Signaling Pathway

Caption: Canonical auxin signaling pathway modulated by fluorinated auxins.

Analytical Characterization

The identity and purity of synthesized fluorinated indole auxins are confirmed using a suite of analytical techniques. Spectroscopic methods are particularly important for structural elucidation.

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the N-H stretch of the indole ring, the C=O stretch of the carboxylic acid, and the C-F bonds.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure determination. ¹⁹F NMR is specifically used to confirm the presence and environment of fluorine atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. Electron-capture negative ionization mass spectrometry is a particularly sensitive technique for the analysis of fluorinated compounds.[15]

-

Absorption and Fluorescence Spectroscopy: The absorption and fluorescence spectra of indole derivatives are sensitive to substitution on the indole ring. For instance, 4- and 7-fluoroindole-3-acetic acids exhibit blue shifts in their absorption spectra compared to IAA, while other fluoro-derivatives show red shifts.[16][17] The fluorescence quantum yield can also be significantly affected by fluorination.[16][17]

Future Perspectives and Applications

Fluorinated indole auxins represent a significant advancement in the field of plant hormone research. Their enhanced stability and potent, sometimes selective, biological activities make them invaluable tools for:

-

Dissecting Auxin Signaling: By providing more stable and potent agonists, fluorinated auxins can help to further elucidate the intricacies of the auxin perception and signaling pathways.

-

Agricultural Applications: The strong root-promoting activity of compounds like 4-CF3-IAA suggests their potential use in horticulture and agriculture to improve the propagation of cuttings and enhance root development in crops.[7][8][9] The development of more selective synthetic auxins could also lead to novel herbicides.

-

Drug Development: The indole scaffold is a common motif in many pharmaceuticals. The cytotoxic effects of some fluorinated IAA derivatives, such as 5-fluoro-IAA in combination with horseradish peroxidase, have been explored for their potential in targeted cancer therapy.[5]

Further research into the structure-activity relationships of a wider range of fluorinated indole auxins will undoubtedly lead to the development of new compounds with even more refined and potent biological activities, opening up new avenues for both basic research and practical applications.

References

-

Katayama, M., Masui, Y., Kageyama, E., Kawabata, Y., & Kanayama, K. (2008). Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. Bioscience, Biotechnology, and Biochemistry, 72(8), 2025–2033. [Link]

-

Yamashita, M., Saneoka, F., Sano, A., Arakawa, T., & Iida, A. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 50(3), 64-73. [Link]

-

Katayama, M., Masui, Y., Kageyama, E., Kawabata, Y., & Kanayama, K. (2008). Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin. PubMed. [Link]

-

Katayama, M., Masui, Y., Kageyama, E., Kawabata, Y., & Kanayama, K. (2008). Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. Semantic Scholar. [Link]

-

Yamashita, M., Saneoka, F., Sano, A., Arakawa, T., & Iida, A. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. J-Stage. [Link]

-

LabSolutions. 6-fluoroindole-3-acetic acid. [Link]

-

Yamashita, M., Saneoka, F., Sano, A., Arakawa, T., & Iida, A. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed. [Link]

-

National Center for Biotechnology Information. 5-Fluoroindole-3-acetic acid. PubChem Compound Summary for CID 96750. [Link]

-

Resch, U., & Budzikiewicz, H. (1987). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. PubMed. [Link]

-

Li, Y., et al. (2016). Friedel-Crafts Fluoroacetylation of Indoles With Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones Under Catalyst- And Additive-Free Conditions. PubMed. [Link]

-

Li, Y., et al. (2016). Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry, 81(10), 4226–4234. [Link]

-

Resch, U., & Budzikiewicz, H. (1987). Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids. Request PDF. [Link]

-

Chemchart. 5-Fluoroindole-3-acetic acid (443-73-2). [Link]

-

Oakwood Chemical. 6-Fluoroindole-3-acetic acid. [Link]

-

National Center for Biotechnology Information. 5-Fluoroindole-3-acetic acid. PubChem. [Link]

-

Jeschke, P. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC. [Link]

-

Amerigo Scientific. 2-(7-Fluoro-1H-indol-3-yl)acetic acid. [Link]

-

Katayama, M., Masui, Y., Kageyama, E., Kawabata, Y., & Kanayama, K. (2008). Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. Oxford Academic. [Link]

-

Katayama, M., Masui, Y., Kageyama, E., Kawabata, Y., & Kanayama, K. (2008). Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin. Taylor & Francis Online. [Link]

-

Li, P., Wong, K. L., Kwan, M. C., Tsang, C. W., & Pang, S. F. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. PubMed. [Link]

-

Vaz, L. R. L., Borges, A. C., & Ribeiro, D. M. (2023). Exogenous Auxin and Gibberellin on Fluoride Phytoremediation by Eichhornia crassipes. PubMed. [Link]

-

Vaz, L. R. L., Borges, A. C., & Ribeiro, D. M. (2023). Exogenous Auxin and Gibberellin on Fluoride Phytoremediation by Eichhornia crassipes. ResearchGate. [Link]

-

Ficosterra. (2024). Auxins: What are they used for?. [Link]

-

Absorption and fluorescence emission spectra of indole-3-acetic acid,... ResearchGate. [Link]

-

Vaz, L. R. L., Borges, A. C., & Ribeiro, D. M. (2023). Exogenous Auxin and Gibberellin on Fluoride Phytoremediation by Eichhornia crassipes. PMC. [Link]

-

Effects and Mechanism of Auxin and Its Inhibitors on Root Growth and Mineral Nutrient Absorption in Citrus (Trifoliate Orange, Poncirus trifoliata) Seedlings via Its Synthesis and Transport Pathways. (n.d.). MDPI. [Link]

-

Tivendale, N. D., et al. (2012). Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. PubMed. [Link]

-

Wikipedia. Indole-3-acetic acid. [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2018). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

-

Ljung, K. (2016). Mechanisms of auxin signaling. PMC. [Link]

Sources

- 1. Auxins: What are they used for? [ficosterra.com]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives [jstage.jst.go.jp]

- 12. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Absorption and fluorescence spectra of ring-substituted indole-3-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Mastering Solubility: A Technical Guide to 2-(4-Fluoro-1H-indol-3-yl)acetic Acid in DMSO for Drug Discovery

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands as a critical gatekeeper, influencing everything from the reliability of in vitro assays to in vivo bioavailability. This in-depth technical guide focuses on 2-(4-fluoro-1H-indol-3-yl)acetic acid, a fluorinated indole derivative of significant interest in medicinal chemistry, and its solubility in dimethyl sulfoxide (DMSO), the workhorse solvent of high-throughput screening and compound management.[1][2] This document moves beyond a simple data sheet to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles governing solubility, a robust experimental framework for its determination, and the critical thinking necessary to interpret and apply this vital data.

Introduction: The Indispensable Role of Solubility in Preclinical Research

The journey of a potential therapeutic agent from a chemical entity to a clinical candidate is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties.[1] Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of this property profile. For a compound like 2-(4-fluoro-1H-indol-3-yl)acetic acid, which holds promise in various therapeutic areas due to its structural similarity to biologically active molecules, understanding its solubility in DMSO is not merely a technical checkbox but a critical step for several reasons[2]:

-

Compound Management and Logistics: Large compound libraries are almost universally stored as concentrated stock solutions in DMSO.[3] Ensuring a compound's long-term stability and solubility in these stock solutions is essential for the integrity of the library and the reproducibility of screening campaigns.

-

Foundation for Further Formulation: While DMSO is the solvent of choice for in vitro work, subsequent in vivo studies require formulation in aqueous-based vehicles. A clear understanding of a compound's solubility behavior in DMSO provides an initial benchmark and can inform strategies for developing suitable formulations for animal studies.

This guide will provide a comprehensive exploration of the solubility of 2-(4-fluoro-1H-indol-3-yl)acetic acid in DMSO, beginning with an examination of the key molecular characteristics of both the solute and the solvent.

Physicochemical Profile: A Tale of Two Molecules

The solubility of a compound is dictated by the interplay of its intrinsic properties and those of the solvent. A detailed look at 2-(4-fluoro-1H-indol-3-yl)acetic acid and DMSO reveals why their interaction is of such interest in a pharmaceutical context.

2-(4-Fluoro-1H-indol-3-yl)acetic Acid: A Profile

| Property | Value/Descriptor | Source/Comment |

| CAS Number | 89434-03-7 | [2] |

| Molecular Formula | C₁₀H₈FNO₂ | |

| Molecular Weight | 193.17 g/mol | [2] |

| Structure | A fluorinated derivative of indole-3-acetic acid (IAA). | [2] |

| Functional Groups | Carboxylic acid, indole ring with a fluorine substituent, secondary amine (in the indole ring). | |

| Expected pKa | The carboxylic acid group will be acidic, with an estimated pKa in the range of 4-5. The indole N-H is weakly acidic. | Inferred from similar structures. |

| Expected LogP | The indole ring imparts lipophilicity, while the carboxylic acid provides a polar, ionizable group. The fluorine atom will increase lipophilicity compared to the parent IAA. | |

| Physical Form | Typically a solid at room temperature. |

The presence of both a lipophilic indole core and a polar, ionizable carboxylic acid group makes 2-(4-fluoro-1H-indol-3-yl)acetic acid an amphiphilic molecule. The fluorine substitution is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity, and it can also influence solubility.[2]

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO's prevalence in drug discovery is no accident; its unique properties make it an exceptional solvent for a wide range of organic molecules.[3]

| Property | Value/Descriptor | Source/Comment |

| Molecular Formula | C₂H₆OS | |

| Molecular Weight | 78.13 g/mol | |

| Solvent Class | Polar aprotic | [3] |

| Key Features | High dielectric constant, large dipole moment, ability to accept hydrogen bonds. | |

| Miscibility | Miscible with water and a broad spectrum of organic solvents. | [3] |

DMSO's ability to dissolve both polar and nonpolar compounds stems from its molecular structure.[3] The highly polar sulfoxide group can engage in strong dipole-dipole interactions and act as a hydrogen bond acceptor, while the two methyl groups provide a nonpolar character. This dual nature allows DMSO to effectively solvate a diverse array of chemical structures.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of publicly available quantitative solubility data for 2-(4-fluoro-1H-indol-3-yl)acetic acid in DMSO, this section provides a detailed, field-proven protocol for its determination. The method described here is a thermodynamic solubility assay, which measures the equilibrium solubility and is considered the "gold standard".[1]

Principle of the Assay

This protocol is based on the "shake-flask" method. A supersaturated solution of the compound in DMSO is prepared and allowed to equilibrate. After equilibration, the undissolved solid is removed by centrifugation, and the concentration of the compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

2-(4-Fluoro-1H-indol-3-yl)acetic acid (solid)

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Vortex mixer

-

Thermostatted shaker/incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

HPLC-grade methanol or acetonitrile

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

2 mL microcentrifuge tubes

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of a Supersaturated Solution:

-

Accurately weigh approximately 5-10 mg of 2-(4-fluoro-1H-indol-3-yl)acetic acid into a 2 mL microcentrifuge tube.

-

Add a defined volume of anhydrous DMSO (e.g., 500 µL).

-

Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution. Visual inspection should confirm the presence of undissolved solid, indicating a supersaturated solution.

-

-

Equilibration:

-

Place the tube in a thermostatted shaker/incubator set to a constant temperature (e.g., 25°C).

-

Allow the solution to equilibrate for 24 hours with continuous gentle agitation. This extended period is crucial for reaching thermodynamic equilibrium.[4]

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved compound.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent in which the compound is highly soluble and that is compatible with the analytical method (e.g., methanol or acetonitrile). A serial dilution may be necessary to bring the concentration within the linear range of the calibration curve.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 2-(4-fluoro-1H-indol-3-yl)acetic acid of known concentrations in the same diluent used for the sample.

-

Analyze the calibration standards and the diluted sample by HPLC with UV detection at an appropriate wavelength.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the DMSO supernatant by applying the dilution factor. The result is the thermodynamic solubility of 2-(4-fluoro-1H-indol-3-yl)acetic acid in DMSO at the specified temperature, typically expressed in mg/mL or mM.

-

Factors Influencing the Solubility of 2-(4-Fluoro-1H-indol-3-yl)acetic Acid in DMSO

Several physicochemical factors will govern the solubility of this specific molecule in DMSO:

-

Hydrogen Bonding: The carboxylic acid group and the indole N-H are capable of donating hydrogen bonds, while the carbonyl oxygen and the DMSO sulfoxide group are hydrogen bond acceptors. The formation of favorable hydrogen bonds between the solute and solvent is a primary driver of dissolution.

-

Polarity and Dipole Interactions: Both the solute and solvent are polar molecules. The fluorine atom, being highly electronegative, will influence the electron distribution in the indole ring, affecting its dipole moment and interactions with the polar DMSO.

-

Crystal Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the energy holding the molecules together in the crystal lattice. Factors such as molecular packing and intermolecular interactions in the solid state of 2-(4-fluoro-1H-indol-3-yl)acetic acid will play a significant role.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is therefore crucial to control and report the temperature at which solubility is determined.

-

Purity of the Compound and Solvent: Impurities in the compound can affect its crystal structure and, consequently, its solubility. Similarly, the presence of water in DMSO can alter its solvent properties. The use of anhydrous DMSO and a highly pure compound is recommended for accurate measurements.

Conclusion and Best Practices

Key Takeaways and Recommendations:

-

Always Determine Solubility Empirically: Do not rely on predicted values, especially for lead compounds. The experimental determination of solubility is essential.

-

Understand the "Why": A grasp of the underlying physicochemical principles allows for the rationalization of solubility data and can guide chemical modifications to improve this property.

-

Context is Crucial: Distinguish between kinetic and thermodynamic solubility.[1][4][5][6] For early screening, a kinetic assessment may suffice, but for lead optimization and pre-formulation, thermodynamic solubility is the critical parameter.[1][4][5][6]

-

Meticulous Record-Keeping: Document all experimental conditions, including temperature, solvent grade, and the specific analytical method used, to ensure reproducibility.

By adhering to these principles and employing the methodologies outlined herein, researchers can confidently characterize the solubility of 2-(4-fluoro-1H-indol-3-yl)acetic acid and other novel compounds, ensuring the generation of high-quality, reliable data to drive their drug discovery programs forward.

References

-

Creative Biolabs. Solubility Assessment Service. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Dimethyl Sulfoxide (DMSO): A Versatile Polar Aprotic Solvent for Industrial and Pharmaceutical Applications. [Link]

Sources

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aqueous Solubility Assay - Enamine [enamine.net]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to 4-Fluoroindole-3-Acetic Acid

Abstract

This technical guide provides a comprehensive overview of 4-fluoroindole-3-acetic acid, a fluorinated derivative of the plant hormone indole-3-acetic acid (IAA). The introduction of a fluorine atom at the 4-position of the indole ring significantly modifies its chemical and biological properties, making it a compound of interest for researchers, scientists, and drug development professionals. This document will delve into the fundamental molecular characteristics, synthesis, and analytical techniques, as well as its emerging applications in pharmaceutical and biochemical research.

Core Molecular and Physical Properties

4-Fluoroindole-3-acetic acid, with the chemical formula C₁₀H₈FNO₂, is a white to off-white crystalline powder.[1] Its molecular structure is characterized by an indole ring system substituted with a fluorine atom at the fourth position and an acetic acid group at the third position.

Molecular Weight and Formula

The precise molecular characteristics are crucial for experimental design and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈FNO₂ | [1][2] |

| Molecular Weight | 193.18 g/mol | [1][2] |

| CAS Number | 89434-03-7 | [1][2] |

| IUPAC Name | 2-(4-fluoro-1H-indol-3-yl)acetic acid | [] |

Physicochemical Properties

These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1] |

| Boiling Point | 417.867 °C at 760 mmHg | [] |

| Density | 1.447 g/cm³ | [] |

| LogP | 1.93410 | [] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Manufacturing

The synthesis of fluorinated indole derivatives is a key area of research in medicinal chemistry. While specific, proprietary synthesis methods for 4-fluoroindole-3-acetic acid may vary between manufacturers, general synthetic strategies for related compounds often involve multi-step processes. Common approaches for creating the indole scaffold include the Fischer, Bischler, and Leimgruber-Batcho indole syntheses.[4] For instance, a plausible route could start from a fluorinated aniline derivative which then undergoes cyclization to form the indole ring, followed by the introduction of the acetic acid side chain.[4]

A generalized workflow for the synthesis of a substituted indole-3-acetic acid is outlined below.

Caption: A simplified diagram of a potential synthetic pathway for 4-fluoroindole-3-acetic acid.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of 4-fluoroindole-3-acetic acid. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the indole ring, the methylene protons of the acetic acid side chain, and the N-H proton.[5] The coupling patterns and chemical shifts would be influenced by the electron-withdrawing fluorine atom. ¹³C NMR provides information on the carbon framework of the molecule.[6][7]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used for both qualitative and quantitative analysis.[8][9]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as the N-H and C=O stretching vibrations.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method to assess the purity of 4-fluoroindole-3-acetic acid. A purity of ≥97% is commonly reported by commercial suppliers.[1]

Applications in Research and Development

The unique properties imparted by the fluorine atom make 4-fluoroindole-3-acetic acid a valuable tool in several research areas.[1]

Pharmaceutical Development

-

Drug Discovery Intermediate : This compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[1] Its structural similarity to neurotransmitters makes it a valuable scaffold for developing drugs targeting neurological disorders.[1]

-

Modulation of Biological Pathways : Fluorinated indole derivatives have shown the ability to modulate various biological pathways, positioning them as promising candidates in neuropharmacology and cancer research.[1][10] For instance, the related compound 5-fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy.[11]

Caption: Overview of the primary application areas for 4-fluoroindole-3-acetic acid.

Biochemical Research

Researchers utilize 4-fluoroindole-3-acetic acid to investigate its effects on cellular signaling pathways, which can provide insights into potential therapeutic targets.[1]

Agricultural Chemistry

This compound is also used in the formulation of plant growth regulators, aiming to improve crop yields and enhance stress resistance in plants.[1]

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

Based on available safety data, 4-fluoroindole-3-acetic acid is classified with the following hazards:

-

Skin Irritation : Causes skin irritation.[][12]

-

Eye Irritation : Causes serious eye irritation.[][12]

-

Respiratory Irritation : May cause respiratory irritation.[][12]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.[14][15]

-

Hygiene : Wash hands thoroughly after handling. Keep away from food and drink.[13][16]

Storage Recommendations

-

Temperature : Store in a cool, dry, and well-ventilated place at 0-8 °C.[1]

-

Light : Protect from direct sunlight.[14]

Conclusion

4-Fluoroindole-3-acetic acid is a versatile fluorinated indole derivative with significant potential in pharmaceutical and agricultural research. Its unique molecular properties, stemming from the presence of the fluorine atom, make it a valuable tool for developing novel therapeutics and agrochemicals. This guide has provided a comprehensive overview of its core characteristics, synthesis, analysis, applications, and safety considerations to support researchers in their exploration of this promising compound.

References

-

5-Fluoroindole-3-acetic acid | C10H8FNO2 | CID 96750. PubChem. [Link]

-

5-fluoroindole-3-acetic acid - Optional[13C NMR] - Spectrum. SpectraBase. [Link]

-

Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS. PubMed. [Link]

-

(PDF) Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC–MS/MS. ResearchGate. [Link]

-

Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]

-

Cas 443-73-2,5-FLUOROINDOLE-3-ACETIC ACID. LookChem. [Link]

-

Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed. [Link]

-

5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy. PubMed. [Link]

-

Indole-3-acetic Acid. Organic Syntheses Procedure. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000197). Human Metabolome Database. [Link]

-

Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. MDPI. [Link]

-

13 CNMR spectra of indole-3-acetic acid in DMSO d 6 . (1) = 174.29, (2)... ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 4. diva-portal.org [diva-portal.org]

- 5. hmdb.ca [hmdb.ca]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Fluoroindole-3-acetic acid | C10H8FNO2 | CID 96750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. downloads.ossila.com [downloads.ossila.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. 5-Fluoroindole-3-acetic acid =97 443-73-2 [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

The Crystalline Architecture of 4-Fluoro-Indole-3-Acetic Acid: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure of 4-fluoro-indole-3-acetic acid (4-fluoro-IAA), a fluorinated analog of the phytohormone auxin. The introduction of a fluorine atom at the C4 position of the indole ring significantly influences its electronic properties and biological activity, making its precise three-dimensional structure of paramount interest to researchers in medicinal chemistry, agrochemistry, and materials science. This document details the molecular geometry, intermolecular interactions, and crystallographic parameters of 4-fluoro-IAA, elucidated by single-crystal X-ray diffraction. Furthermore, it offers a comprehensive, field-proven protocol for the crystallization and structural analysis of this and similar small molecules, providing a foundational framework for researchers seeking to characterize novel compounds.

Introduction: The Significance of Fluorination in Indole-3-Acetic Acid Analogs

Indole-3-acetic acid (IAA) is a pivotal plant hormone that regulates a myriad of developmental processes. The strategic substitution of atoms on the indole scaffold has led to the discovery of synthetic auxins with tailored activities and stabilities. Fluorine, with its high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, is a favored substituent in drug design and the development of agrochemicals. In the context of IAA, fluorination can alter the molecule's lipophilicity, metabolic stability, and binding affinity to auxin receptors.

4-fluoro-IAA, in particular, has garnered attention for its potential as a tool to probe auxin signaling pathways and as a lead compound for the development of novel therapeutic agents. A definitive understanding of its solid-state structure is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation auxin analogs.

Molecular and Crystal Structure of 4-Fluoro-IAA

The crystal structure of 4-fluoro-indole-3-acetic acid was determined by single-crystal X-ray diffraction, revealing a folded molecular conformation within a monoclinic crystal system.[1][2]

Crystallographic Data

The key crystallographic parameters for 4-fluoro-IAA are summarized in the table below. This data provides the fundamental lattice and symmetry information of the crystalline solid.

| Parameter | Value |

| Chemical Formula | C₁₀H₈FNO₂ |

| Molecular Weight | 193.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.294 (5) |

| b (Å) | 13.875 (4) |

| c (Å) | 7.442 (4) |

| β (°) | 103.88 (6) |

| Volume (ų) | 1734 (1) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.480 |

Data sourced from Antolić et al. (1996), Acta Crystallographica Section B.[1][2]